

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)azepane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)azepane

Cat. No.: B071615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-Methoxyphenyl)azepane**, a heterocyclic amine belonging to the azepane class of compounds. Azepane derivatives are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules and approved pharmaceuticals.^{[1][2]} This document covers the nomenclature, potential synthetic routes, and plausible biological activities of **2-(4-Methoxyphenyl)azepane**, drawing upon data from structurally related compounds due to the limited publicly available information on this specific molecule.

Chemical Identity and Nomenclature

The compound with the chemical name **2-(4-Methoxyphenyl)azepane** is a saturated seven-membered heterocycle containing a nitrogen atom, with a 4-methoxyphenyl group attached to the carbon atom adjacent to the nitrogen.

- IUPAC Name: **2-(4-methoxyphenyl)azepane**
- Synonyms:
 - 2-(4-methoxyphenyl)perhydroazepine
 - Hexahydro-2-(4-methoxyphenyl)-1H-azepine
- CAS Number: 168890-46-8^[3]

- Molecular Formula: C₁₃H₁₉NO[3]
- Molecular Weight: 205.3 g/mol [3]

Physicochemical and Biological Data

While specific experimental data for **2-(4-Methoxyphenyl)azepane** is not readily available in the cited literature, the following table presents data for a structurally related N-benzylated bicyclic azepane, which has been evaluated for its activity on various central nervous system targets. This data is provided as a representative example of the potential biological activity of this class of compounds.

Table 1: Representative Biological Activity of a Bicyclic Azepane Derivative

Target	Assay Type	Test Compound	IC ₅₀ (nM)	Reference
Norepinephrine Transporter (NET)	Radioligand Displacement	N-benzylated bicyclic azepane	< 100	[4]
Dopamine Transporter (DAT)	Radioligand Displacement	N-benzylated bicyclic azepane	< 100	[4]
Serotonin Transporter (SERT)	Radioligand Displacement	N-benzylated bicyclic azepane	> 100	[4]
Sigma-1 Receptor (σ-1R)	Radioligand Displacement	N-benzylated bicyclic azepane	~ 110	[4]

Note: The data presented is for a related bicyclic azepane, not **2-(4-Methoxyphenyl)azepane** itself, and is intended to be illustrative of the potential pharmacology of this scaffold.[4]

Experimental Protocols

Due to the absence of a specific published synthesis for **2-(4-Methoxyphenyl)azepane**, a plausible and detailed experimental protocol is proposed based on established synthetic

methodologies for 2-aryl-azepanes, primarily involving a Beckmann rearrangement of a substituted cyclohexanone oxime.[5][6]

Proposed Synthesis of **2-(4-Methoxyphenyl)azepane** via Beckmann Rearrangement

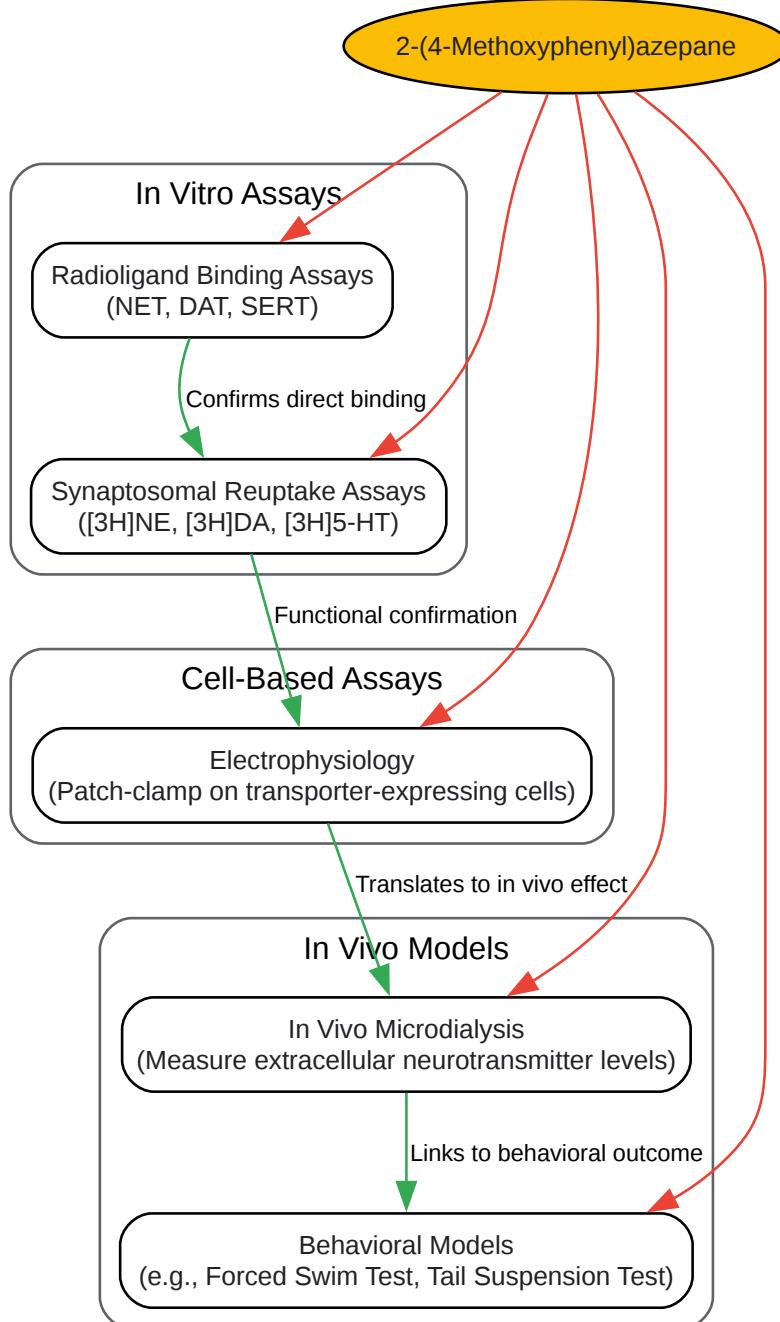
Step 1: Synthesis of 2-(4-methoxyphenyl)cyclohexanone oxime

- To a solution of 2-(4-methoxyphenyl)cyclohexanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into cold water.
- Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime. The E/Z isomers may be separable by column chromatography if necessary.

Step 2: Beckmann Rearrangement to form the Lactam

- Dissolve the 2-(4-methoxyphenyl)cyclohexanone oxime (1 equivalent) in a suitable solvent such as dioxane.
- Cool the solution to 0°C in an ice bath.
- Slowly add a rearranging agent such as thionyl chloride (1.5 equivalents) or polyphosphoric acid.[6]
- Stir the reaction mixture at room temperature for 10-12 hours, monitoring by TLC.
- Upon completion, carefully quench the reaction by pouring it onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the corresponding lactam (7-(4-methoxyphenyl)azepan-2-one).


Step 3: Reduction of the Lactam to **2-(4-Methoxyphenyl)azepane**

- Suspend the purified lactam (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise at 0°C.
- After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-12 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
- Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-(4-Methoxyphenyl)azepane**.

Potential Signaling Pathways and Mechanism of Action

Given the inhibitory activity of related azepane scaffolds on monoamine transporters, a plausible mechanism of action for **2-(4-Methoxyphenyl)azepane** could involve the modulation of neurotransmitter reuptake at the presynaptic terminal. The following diagram illustrates a hypothetical workflow for evaluating such a mechanism.

Hypothetical Workflow for Evaluating Azepane Activity on Monoamine Transporters

[Click to download full resolution via product page](#)

Caption: A diagram illustrating a potential experimental workflow to characterize the activity of **2-(4-Methoxyphenyl)azepane** on monoamine transporters.

The azepane ring provides a three-dimensional scaffold that can be crucial for high-affinity and selective binding to biological targets.[2] The methoxyphenyl group can engage in various interactions with receptor pockets, including hydrogen bonding and hydrophobic interactions. The conformational flexibility of the seven-membered azepane ring allows it to adopt various shapes to fit into a binding site.[2] The exploration of such compounds continues to be a promising area in the discovery of novel therapeutics for a range of disorders.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. scbt.com [scbt.com]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(4-Methoxyphenyl)azepane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071615#2-4-methoxyphenyl-azepane-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com